5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported MnO2 in water . The reaction conditions are usually mild, with the process being conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly. The reaction yields are generally high, ranging from 86% to 96% .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to other similar compounds, 5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique structural features and the presence of both cyano and amino groups. These functional groups contribute to its diverse reactivity and potential biological activities.
Properties
Molecular Formula |
C19H12ClN5 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H12ClN5/c20-17-9-5-4-6-13(17)10-14(11-21)18-16(12-22)19(23)25(24-18)15-7-2-1-3-8-15/h1-10H,23H2/b14-10+ |
InChI Key |
DIHLHELCZHGLLA-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3Cl)C#N)C#N)N |
Origin of Product |
United States |
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